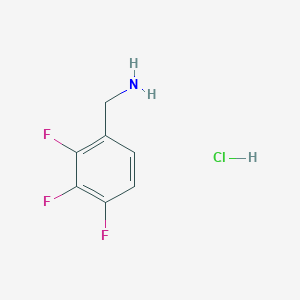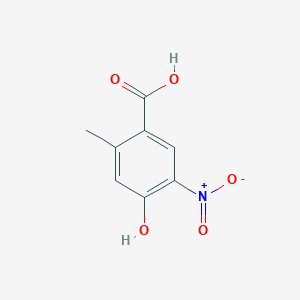
(2,3,4-Trifluorophenyl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related trifluoromethyl compounds involves multiple steps, including N-alkylation, hydrogenation, and catalytic tritiation. For instance, the synthesis of a complex imidazole derivative was achieved by hydrogenation of a precursor obtained through N-alkylation of a pyridine derivative . Another synthesis involved a three-step reaction sequence starting from a difluorobenzophenone, followed by catalytic tritiation . These methods suggest that the synthesis of (2,3,4-Trifluorophenyl)methanamine hydrochloride could potentially involve similar strategies, such as the use of a suitable fluorinated benzophenone as a starting material and subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of trifluoromethyl compounds is characterized by the presence of a trifluoromethyl group, which can significantly influence the electronic properties of the molecule due to its strong electron-withdrawing effect. This effect is likely to be present in (2,3,4-Trifluorophenyl)methanamine hydrochloride as well, affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactions of trifluoromethyl compounds can vary widely depending on the other functional groups present in the molecule. For example, 2-(trifluoroacetyl)chromones were synthesized and reacted with diamines to produce different heterocyclic compounds . This indicates that (2,3,4-Trifluorophenyl)methanamine hydrochloride could also participate in reactions with nucleophiles, potentially leading to the formation of new heterocyclic structures or amine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl compounds are influenced by the trifluoromethyl group, which can impart high lipophilicity and volatility. The presence of the trifluoromethyl group can also affect the acidity and basicity of the compound, as well as its boiling point and solubility. While specific data for (2,3,4-Trifluorophenyl)methanamine hydrochloride is not provided, it can be inferred that its properties would be similar to those of other trifluoromethyl compounds discussed in the papers .
Wissenschaftliche Forschungsanwendungen
Metabolism Studies
- The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was explored, identifying several metabolites. This research indicates the potential metabolic pathways that could be relevant for structurally similar compounds like (2,3,4-Trifluorophenyl)methanamine hydrochloride (Kanamori et al., 2002).
Reproductive Toxicity
- Tris(4-chlorophenyl)methanol (TCPM), structurally related to (2,3,4-Trifluorophenyl)methanamine hydrochloride, was investigated for its reproductive toxic effects in rats. The study found significant elevations in serum follicle-stimulating hormone (FSH) in the highest dose group, indicating potential endocrine-disrupting effects (Foster et al., 1999).
Environmental Impact
- A study on the leaching of trifluralin, metolachlor, and metribuzin in a clay loam soil of Louisiana explored the environmental persistence and mobility of these compounds. This research could provide insights into the environmental behavior of related compounds, including (2,3,4-Trifluorophenyl)methanamine hydrochloride (Kim & Feagley, 2002).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it can cause skin corrosion or serious eye damage . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Eigenschaften
IUPAC Name |
(2,3,4-trifluorophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N.ClH/c8-5-2-1-4(3-11)6(9)7(5)10;/h1-2H,3,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZRQHCILYKLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CN)F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3,4-Trifluorophenyl)methanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-7-((3,4-dimethoxyphenethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017278.png)

![2-(2-oxooxazolidin-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3017280.png)
![13-(2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B3017282.png)







![N-[4-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B3017297.png)
